molecular formula C12H15NO6S B1385988 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine CAS No. 1018603-62-7

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine

Cat. No. B1385988
M. Wt: 301.32 g/mol
InChI Key: SZSFRMRAZQCBKP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine, commonly known as DABG, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DABG is a glycine derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

DABG has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DABG is in the field of neuroscience. DABG has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. This makes DABG a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism Of Action

DABG acts as a competitive antagonist of the glycine-binding site on the NMDA receptor. This results in a reduction of the NMDA receptor activity, which in turn leads to a decrease in the influx of calcium ions into the neuron. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and memantine.

Biochemical And Physiological Effects

DABG has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DABG can reduce the excitotoxicity and oxidative stress induced by glutamate in cultured neurons. In vivo studies have shown that DABG can improve cognitive function and reduce the neuroinflammation and oxidative stress induced by lipopolysaccharide (LPS) in mice.

Advantages And Limitations For Lab Experiments

One of the major advantages of DABG is its high potency and selectivity for the glycine-binding site on the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of DABG is its hydrophobic nature, which can limit its solubility and bioavailability in vivo.

Future Directions

There are several future directions for the research on DABG. One of the most important directions is to study the potential therapeutic applications of DABG in neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate the molecular mechanisms underlying the neuroprotective effects of DABG. Furthermore, the development of more water-soluble derivatives of DABG could overcome the limitations of its hydrophobic nature and enhance its bioavailability in vivo.

properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-2-20(16,17)13(8-12(14)15)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSFRMRAZQCBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 3
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 4
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 5
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Reactant of Route 6
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine

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